6-Oxabicyclo[3.1.1]heptan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.1]heptan-2-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common route involves the reaction of furan with an appropriate dienophile under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
6-Oxabicyclo[3.1.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a scaffold for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.1]heptan-2-one involves its reactivity towards various chemical reagents. The compound’s bicyclic structure and the presence of the oxygen atom make it a versatile intermediate in organic synthesis. It can participate in ring-opening reactions, nucleophilic additions, and other transformations that are crucial for the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring size.
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound with a different ring fusion pattern.
Uniqueness
6-Oxabicyclo[3.1.1]heptan-2-one is unique due to its specific ring size and the presence of an oxygen atom within the bicyclic system. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H8O2 |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
6-oxabicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-4-3-6(5)8-4/h4,6H,1-3H2 |
InChI Key |
YXLQQLFSEGOUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2CC1O2 |
Origin of Product |
United States |
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